Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate
Overview
Description
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, also known as 2-(4-bromophenyl)-2-[(propan-2-yl)amino]ethanoic acid, is an organic compound with a molecular formula of C10H13BrN2O2. It is a colorless to yellowish solid that is soluble in organic solvents. This compound has a variety of applications, including being used as a reagent in laboratory experiments and as a precursor for various chemical syntheses.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for the synthesis and characterization of compounds structurally related to Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. For instance, the synthesis of related benzofuran derivatives involved alkaline hydrolysis of ethyl acetate precursors, demonstrating the utility of these methods in generating compounds with potential biological activity (Choi et al., 2007). Similarly, the synthesis of substituted phenyl azetidines as potential antimicrobial agents highlights the versatility of related bromophenyl compounds in medicinal chemistry (Doraswamy & Ramana, 2013).
Crystallography and Molecular Structure
The detailed characterization of molecular structures through crystallography provides insight into the properties of these compounds. For example, the study of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate elucidates the orthorhombic crystal structure, offering clues into its potential applications in material science or pharmacology (Sapnakumari et al., 2014).
Chemical Reactions and Mechanisms
The exploration of novel chemical reactions and mechanisms is another area of focus. Research on base-induced intramolecular aza-Michael reactions showcases the synthetic utility of bromophenyl compounds in accessing heterocyclic structures, which are prevalent in many pharmaceutical agents (Ramos et al., 2011). Additionally, studies on the synthesis and glucosidase inhibition of N-arylthiazole-2-amines and their acetate derivatives indicate the potential of these compounds in the development of new therapeutic agents (Babar et al., 2017).
Natural Products and Marine Fungi
Research into natural products has also benefited from the study of compounds related to Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. For instance, the isolation of new compounds from marine fungi suggests the potential of such structures in discovering novel bioactive molecules (Wu et al., 2010).
properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-(propan-2-ylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-4-17-13(16)12(15-9(2)3)10-5-7-11(14)8-6-10/h5-9,12,15H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOANJXXAAASEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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